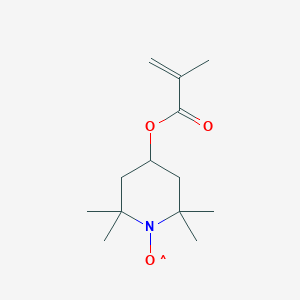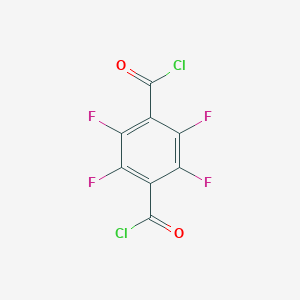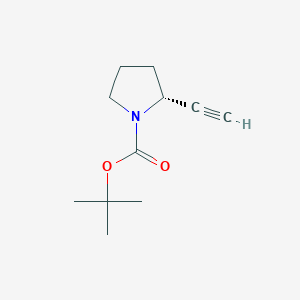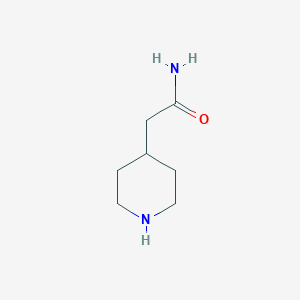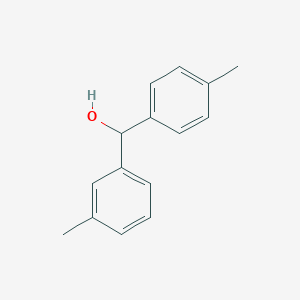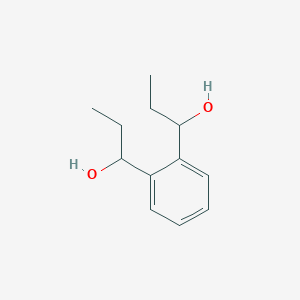
1,2-Bis(1-hydroxypropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(1-hydroxypropyl)benzene, also known as resorcinol diglycidyl ether (RDGE), is a chemical compound that has gained significant attention in scientific research due to its unique properties. RDGE is a colorless, viscous liquid that is commonly used as a crosslinking agent in polymer chemistry.
Wirkmechanismus
The mechanism of action of RDGE is not well understood, but it is believed to involve the formation of covalent bonds with functional groups on the target molecule. In the case of epoxy resins, RDGE reacts with the epoxide groups to form a crosslinked network, which imparts mechanical strength and chemical resistance to the resulting material. In the case of biological molecules, RDGE may interact with amino acid residues or nucleic acid bases to disrupt their function.
Biochemische Und Physiologische Effekte
RDGE has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it may cause skin and eye irritation upon contact, and inhalation of the vapors may cause respiratory irritation. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, but the exact mechanism of action is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using RDGE in laboratory experiments include its low toxicity, high reactivity, and versatility in crosslinking various functional groups. However, its limitations include its sensitivity to moisture and temperature, which can affect its stability and reactivity. Additionally, RDGE may require special handling and disposal procedures due to its potential environmental impact.
Zukünftige Richtungen
There are several future directions for research involving RDGE, including:
1. Development of novel RDGE-based materials with improved mechanical, thermal, and chemical properties for various applications.
2. Investigation of the mechanisms of action of RDGE in biological systems, with a focus on its antimicrobial and anticancer properties.
3. Exploration of the environmental applications of RDGE, including its use as a sorbent material for the removal of pollutants from wastewater.
4. Development of new synthesis methods for RDGE that are more efficient and environmentally friendly.
5. Investigation of the toxicological effects of RDGE on human health and the environment.
In conclusion, RDGE is a versatile and important chemical compound that has numerous applications in various fields of research. Further studies are needed to fully understand its mechanisms of action and potential applications, as well as its potential environmental impact and toxicological effects.
Synthesemethoden
RDGE can be synthesized by reacting 1,2-Bis(1-hydroxypropyl)benzene with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an opening of the epoxide ring and subsequent formation of a diglycidyl ether linkage. The resulting RDGE product can be purified by distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
RDGE has been extensively studied in various fields of research, including materials science, biomedicine, and environmental science. In materials science, RDGE is used as a crosslinking agent for epoxy resins, which are widely used in the manufacture of adhesives, coatings, and composites. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, making it a potential candidate for drug development. In environmental science, RDGE has been used as a sorbent material for the removal of heavy metals and organic pollutants from wastewater.
Eigenschaften
CAS-Nummer |
196871-46-2 |
|---|---|
Produktname |
1,2-Bis(1-hydroxypropyl)benzene |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1-[2-(1-hydroxypropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
SQAKRQZYQYSWDP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Kanonische SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Synonyme |
1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



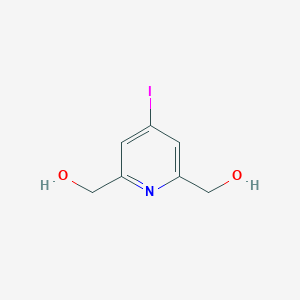
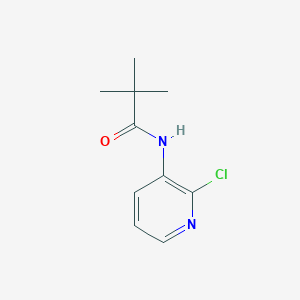


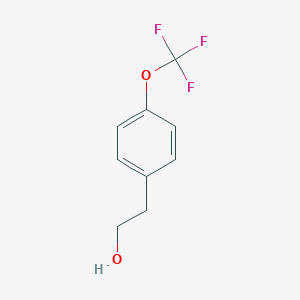
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
